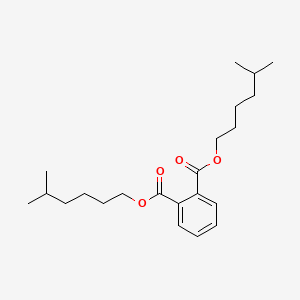
Diisoheptyl phthalate
説明
Diisoheptyl phthalate is a phthalate used as a plasticizer . It is typically a mixture of chemical compounds consisting of various isoheptyl esters of phthalic acid with the chemical formula C22H34O4 . Phthalate esters are primarily used to soften polyvinyl chloride .
Molecular Structure Analysis
The molecular formula of Diisoheptyl phthalate is C22H34O4 . The InChI is 1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 . The Canonical SMILES is CC©CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC©C .Chemical Reactions Analysis
Phthalates, including Diisoheptyl phthalate, can be found in a number of products, and their exposure can lead to various health concerns . A study has shown that phthalates with a medium-length side chain (3–6 C) were the most potent dysregulators of gap junctional intercellular communication (GJIC) and activators of MAPK-Erk1/2 .Physical And Chemical Properties Analysis
Diisoheptyl phthalate has a molar mass of 362.510 g/mol and a density of 0.99 g/cm3 . The InChIKey is RKELNIPLHQEBJO-UHFFFAOYSA-N .科学的研究の応用
Environmental Health Research
Summary of Application
DiHpP is used in environmental health research to study human exposure to this compound . This is important because we know little about the potential health risks from exposure to DiHpP .
Methods of Application
To investigate human exposure to DiHpP, researchers used three oxidative metabolites of DiHpP: Monohydroxyheptyl phthalate (MHHpP), mono-oxoheptylphthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP) as exposure biomarkers . They analyzed urine collected anonymously in 2000 (N = 144) and 2018–2019 (N = 205) from convenience groups of U.S. adults using high-performance liquid chromatography coupled with isotope-dilution high-resolution mass spectrometry .
Results or Outcomes
The presence of MHHpP, MOHpP, and MCHxP in the 2018–2019 samples suggests recent exposure to DiHpP . The differences in urinary metabolite profiles and intercorrelations from samples collected during 2000 and 2018–2019 likely reflect changes in the composition of commercial DiHpP formulations before and after 2010 .
Food Safety
Summary of Application
DiHpP is used in food safety research to develop sensitive and reliable methods for the detection of phthalates in food . This is crucial to protect consumers from unscrupulous production processes .
Methods of Application
Agilent has developed highly sensitive and quantitative methods for the detection of phthalates in food that can be run on both GC/MS and LC/MS systems . The GC/MS methods can detect as little as 50 parts per billion (ppb) of the phthalates, while the LC/MS methods are sensitive to as low as 1 ppb, using the triple quadrupole MS .
Results or Outcomes
These methods have enabled sensitive detection of phthalate compounds, including the six that are regulated in the US and EU .
Polymer Industry
Summary of Application
DiHpP is used in the polymer industry as an additive to impart flexibility in polyvinylchloride (PVC) resins . PVC-containing phthalate ester applications include flooring and wall coverings .
Methods of Application
DiHpP is mixed with polymers to increase their flexibility . It is used in a variety of applications, including automotive, wire, cable, imitation leather, and flooring products .
Results or Outcomes
The use of DiHpP in the polymer industry has resulted in more flexible and durable products .
Developmental and Reproductive Toxicity Studies
Summary of Application
Diisoheptyl phthalate (DIHP) is used in developmental and reproductive toxicity studies . This is crucial because structurally similar phthalates have been shown to produce developmental and/or reproductive effects in rodents .
Methods of Application
In these studies, rodents are typically exposed to DIHP, and the effects on their development and reproduction are observed .
Results or Outcomes
The potential for DIHP to produce developmental and reproductive toxicity was observed .
Paints and Adhesives
Summary of Application
DiHpP is used in the production of paints and adhesives . This is because it can increase the flexibility of these products .
Methods of Application
DiHpP is mixed with the raw materials used to produce paints and adhesives .
Results or Outcomes
The use of DiHpP in the production of paints and adhesives has resulted in more flexible and durable products .
Safety And Hazards
Phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns . The hazard statement for Diisoheptyl phthalate is H360D, which means it may damage fertility or the unborn child .
特性
IUPAC Name |
bis(5-methylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELNIPLHQEBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872297 | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Reference #1] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000007 [mmHg] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diisoheptyl phthalate | |
CAS RN |
41451-28-9, 71888-89-6, 90937-19-2 | |
| Record name | Di-(5-methylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOHEPTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
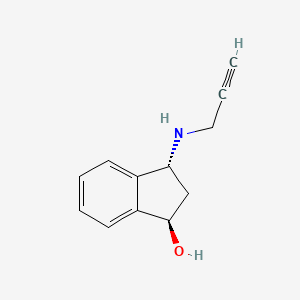

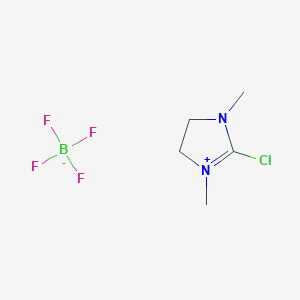
![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)
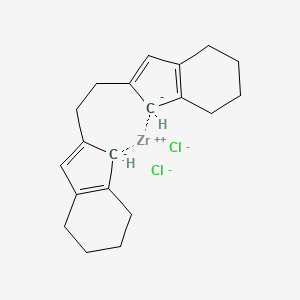
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)
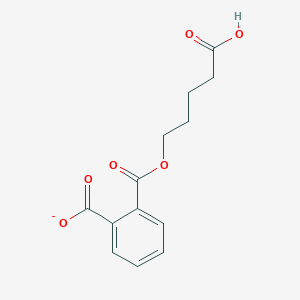
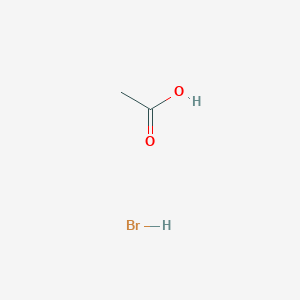
![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)